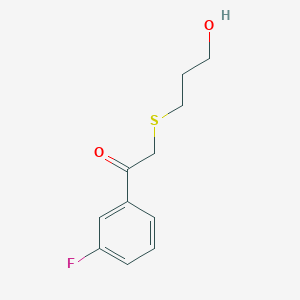

1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

CAS No.:

Cat. No.: VC18279401

Molecular Formula: C11H13FO2S

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13FO2S |

|---|---|

| Molecular Weight | 228.28 g/mol |

| IUPAC Name | 1-(3-fluorophenyl)-2-(3-hydroxypropylsulfanyl)ethanone |

| Standard InChI | InChI=1S/C11H13FO2S/c12-10-4-1-3-9(7-10)11(14)8-15-6-2-5-13/h1,3-4,7,13H,2,5-6,8H2 |

| Standard InChI Key | VJQLZURLNIWGOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CSCCCO |

Introduction

1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is a chemical compound with the CAS number 1494599-72-2. It features a fluorophenyl group and a thioether functional group, making it a compound of interest for various research applications, particularly in organic chemistry and medicinal chemistry. The compound's structure includes a ketone functional group, which is significant for its reactivity and potential biological activity.

Potential Applications

While specific applications of 1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one are not extensively documented, compounds with similar structures are often explored for their biological activity, including potential anticancer or antimicrobial properties. The presence of a fluorine atom can enhance the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Related Compounds

Compounds with similar structures to 1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one | C11H13BrO2S | Bromine substituent instead of fluorine |

| 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one | C11H13FO2S | Fluorine on the fourth position of the phenyl ring |

| 1-(4-Chlorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one | C11H13ClO2S | Chlorine substituent providing different reactivity |

These compounds can serve as useful comparisons for studying the effects of different halogen substituents on chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume